Physicochemical properties of 4-Bromo-2-(trifluoromethyl)oxazole
Physicochemical properties of 4-Bromo-2-(trifluoromethyl)oxazole
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Bromo-2-(trifluoromethyl)oxazole
Executive Summary
4-Bromo-2-(trifluoromethyl)oxazole (CAS: 1240603-57-9) is a highly specialized, electron-deficient heterocyclic building block utilized in advanced drug discovery and materials science[1]. The integration of a strongly electron-withdrawing trifluoromethyl (-CF₃) group at the C2 position fundamentally alters the electron density of the oxazole core. This modification severely suppresses its basicity and highly activates the C4-bromine bond for transition-metal-catalyzed cross-coupling[2]. This guide provides a comprehensive analysis of its physicochemical properties, mechanistic behavior, and field-proven experimental protocols to ensure rigorous, reproducible application in synthetic workflows.
Structural & Physicochemical Profiling
The unique reactivity of 4-bromo-2-(trifluoromethyl)oxazole is governed by its precise physicochemical metrics. The -CF₃ group exerts a profound inductive (-I) effect, which dramatically lowers the pKa of the oxazole nitrogen and increases the electrophilicity of the ring system[3].
Table 1: Key Physicochemical Properties
| Property | Value | Causality / Relevance |
| CAS Number | 1240603-57-9 | Unique identifier for procurement and regulatory tracking[1]. |
| Molecular Formula | C₄HBrF₃NO | Defines stoichiometry; dictates the characteristic ⁷⁹Br/⁸¹Br isotopic signature in MS[4]. |
| Molecular Weight | 215.96 g/mol | Essential for precise molarity calculations in catalytic cycles. |
| Boiling Point | 109.6 ± 40.0 °C (Predicted) | Indicates moderate volatility; necessitates strict temperature control during solvent removal[3]. |
| Density | 1.875 ± 0.06 g/cm³ (Predicted) | High density typical of polyhalogenated heterocycles; influences phase separation dynamics[3]. |
| pKa (Conjugate Acid) | -5.67 ± 0.10 (Predicted) | Extreme suppression of basicity prevents unwanted protonation, allowing compatibility with acidic media[3]. |
Electronic Effects & Reactivity Map
The strategic placement of the -CF₃ group at the C2 position is not merely structural; it is a mechanism of electronic tuning. The strong inductive withdrawal pulls electron density away from the oxazole core. This electron deficiency makes the C4-bromine bond significantly more susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0)) compared to unactivated oxazoles[2].
Electronic reactivity map demonstrating the inductive activation of the C4-Br bond.
Synthetic Utility: Suzuki-Miyaura Cross-Coupling
Due to its activated C-Br bond, 4-bromo-2-(trifluoromethyl)oxazole is an excellent electrophile for Suzuki-Miyaura cross-coupling. The following protocol is designed as a self-validating system, ensuring that researchers can verify the success of each step mechanistically.
Suzuki-Miyaura catalytic cycle for 4-bromo-2-(trifluoromethyl)oxazole.
Step-by-Step Protocol & Mechanistic Validation
-
Step 1: Reagent Preparation and Degassing
-
Action: Dissolve 4-bromo-2-(trifluoromethyl)oxazole (1.0 equiv) and the desired arylboronic acid (1.2 equiv) in a 4:1 mixture of 1,4-dioxane and water. Sparge the solution with argon for 15 minutes.
-
Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) peroxo complex, prematurely terminating the catalytic cycle.
-
Validation: The solution must remain clear and colorless prior to catalyst addition. Any yellowing or precipitation at this stage indicates pre-reaction contamination or premature oxidation.
-
-
Step 2: Catalyst and Base Addition
-
Action: Add Pd(dppf)Cl₂ (0.05 equiv) and K₂CO₃ (2.0 equiv) under a continuous positive argon stream.
-
Causality: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the rate-determining reductive elimination step—crucial for electron-deficient substrates. K₂CO₃ activates the boronic acid to form a reactive, electron-rich boronate complex required for transmetalation.
-
Validation: The reaction mixture will immediately transition to a distinct reddish-orange/brown hue upon the addition of the Pd catalyst, confirming the dissolution and initial activation of the pre-catalyst.
-
-
Step 3: Thermal Activation and Reaction Monitoring
-
Action: Seal the reaction vessel and heat to 80 °C for 4–6 hours. Monitor the reaction progress via LC-MS.
-
Causality: While the electron-deficient oxazole core lowers the activation energy for oxidative addition, thermal energy is necessary to drive the transmetalation and reductive elimination steps to completion.
-
Validation (Self-Validating Step): Perform LC-MS analysis. The starting material exhibits a characteristic isotopic doublet (M and M+2 peaks in a ~1:1 ratio due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes)[4]. The reaction is deemed complete when this distinct doublet is entirely consumed and replaced by the singular[M+H]⁺ peak of the cross-coupled product.
-
-
Step 4: Quench and Extraction
-
Action: Cool the mixture to room temperature, dilute with ethyl acetate, and wash with brine.
-
Causality: Ethyl acetate selectively partitions the organic product, while the brine wash efficiently removes water-soluble inorganic salts (potassium carbonate, boronic acid byproducts) and the water-miscible dioxane solvent.
-
Validation: A sharp, clean phase separation should occur. The aqueous layer should test slightly basic (pH ~9-10), confirming that sufficient base was maintained throughout the catalytic cycle to prevent reaction stalling.
-
-
Step 5: Purification
-
Action: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (hexane/ethyl acetate gradient).
-
Causality: Silica gel chromatography effectively resolves the target 4-aryl-2-(trifluoromethyl)oxazole from any homocoupled boronic acid byproducts and residual palladium catalyst.
-
Validation: The purified product should appear as a single, distinct spot on TLC (UV active at 254 nm). Subsequent ¹⁹F NMR analysis must show a sharp singlet around -65 ppm, confirming the structural integrity of the trifluoromethyl group post-coupling.
-
Handling, Stability, and Storage Protocols
Due to its predicted boiling point of ~109.6 °C[3], 4-bromo-2-(trifluoromethyl)oxazole exhibits moderate volatility.
-
Storage: Must be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2-8 °C (refrigerated) to prevent volatilization and degradation.
-
Handling: All manipulations should be conducted in a well-ventilated fume hood. The high density (1.875 g/cm³)[3] means the liquid will settle rapidly; ensure thorough mixing when preparing dilute stock solutions.
